An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-hydroxy-4,6-dimethylphenyl)ethanone (also known as 2'-hydroxy-4',6'-dimethylacetophenone), a substituted aromatic ketone with significant potential in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of facts to provide expert insights into the causality behind its chemical behavior and the strategic considerations for its use in a research and development setting.
Molecular Structure and Physicochemical Properties
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone possesses a unique structural architecture that dictates its chemical behavior. The molecule features an acetophenone core with a hydroxyl group and two methyl groups adorning the phenyl ring. This substitution pattern gives rise to a set of distinct physicochemical properties.
Table 1: Physicochemical Properties of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone and Related Analogs
| Property | 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone | 1-(2-Hydroxy-5-methylphenyl)ethanone | 1-(2,4-Dimethylphenyl)ethanone |
| CAS Number | 16108-50-2[1] | 1450-72-2[2] | 89-74-7[3] |
| Molecular Formula | C₁₀H₁₂O₂[1] | C₉H₁₀O₂ | C₁₀H₁₂O |
| Molecular Weight | 164.20 g/mol [1] | 150.17 g/mol | 148.20 g/mol |
| Melting Point | Not available | 45-48 °C | Not available |
| Boiling Point | Not available | Not available | 108-110 °C at 18 mmHg |
| Appearance | Not available | Yellow crystalline powder[2] | Colorless liquid |
| Solubility | Insoluble in water (predicted) | Insoluble in water[4] | Low solubility in polar solvents |
The presence of the hydroxyl group ortho to the acetyl group is a defining feature, leading to the formation of a strong intramolecular hydrogen bond. This has been confirmed by X-ray crystallographic studies, which show two symmetry-independent molecules that are essentially superimposable, each exhibiting this intramolecular hydrogen bond[5]. This internal hydrogen bonding influences the compound's melting point, boiling point, and solubility, as well as its reactivity, by modulating the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon.
Synthesis and Spectroscopic Characterization
The primary route for the synthesis of 1-(2-hydroxy-4,6-dimethylphenyl)ethanone and its analogs is the Fries rearrangement , a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst[6].
Synthetic Protocol: Fries Rearrangement
The synthesis of 2-hydroxyacetophenones via the Fries rearrangement is a robust and well-established method. The choice of reaction conditions can influence the regioselectivity of the acyl group migration (ortho vs. para).
Experimental Workflow: Fries Rearrangement
Caption: Workflow for the synthesis of hydroxyacetophenones via Fries Rearrangement.
Step-by-Step Methodology:
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Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenyl acetate (1 equivalent).
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Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (1.1 to 2.5 equivalents). The choice of solvent is critical; non-polar solvents tend to favor the ortho product. The reaction can also be run neat.
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Reaction: Heat the reaction mixture to the desired temperature. Higher temperatures generally favor the formation of the ortho-isomer, 1-(2-hydroxy-4,6-dimethylphenyl)ethanone, due to the thermodynamic stability of the resulting chelate with the Lewis acid.
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Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and cautiously quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired hydroxyacetophenone.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, and the acetyl protons. The aromatic protons on the phenyl ring will appear as singlets due to their substitution pattern. The hydroxyl proton will likely be a broad singlet and may appear at a downfield chemical shift due to the intramolecular hydrogen bonding.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group (typically in the range of 190-205 ppm), the aromatic carbons, and the methyl carbons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3500 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl group. A strong absorption band for the carbonyl (C=O) stretch will be observed, likely at a lower wavenumber (around 1620-1650 cm⁻¹) than a typical aryl ketone due to the intramolecular hydrogen bonding and conjugation.
2.2.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ). The fragmentation pattern will likely involve cleavage of the acyl group and other characteristic fragmentations of the aromatic ring.
Chemical Reactivity and Synthetic Utility
The presence of both a hydroxyl and a ketone functional group makes 1-(2-hydroxy-4,6-dimethylphenyl)ethanone a versatile building block in organic synthesis.
Claisen-Schmidt Condensation for Chalcone Synthesis
A key reaction of 2-hydroxyacetophenones is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones (1,3-diphenyl-2-propen-1-ones)[7]. These compounds are precursors to a wide variety of flavonoids and are themselves of significant interest due to their broad spectrum of biological activities.
Experimental Workflow: Chalcone Synthesis
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Potential Applications in Drug Discovery and Development
Substituted hydroxyacetophenones are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets. While specific biological data for 1-(2-hydroxy-4,6-dimethylphenyl)ethanone is limited in the public domain, the broader class of hydroxyacetophenones and their derivatives have demonstrated a range of promising pharmacological activities.
Cytotoxic and Anticancer Potential
Derivatives of hydroxyacetophenones have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has shown significant cytotoxic effects against human colon adenocarcinoma (HT-29), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines, with notable selectivity over a normal human lung fibroblast cell line (MRC-5)[8][9]. This suggests that the hydroxyacetophenone scaffold can be a starting point for the development of novel anticancer agents. The mechanism of action for some of these derivatives has been linked to the induction of apoptosis and cell cycle arrest[4][9].
Antimicrobial Activity
The hydroxyacetophenone core is also found in molecules with antibacterial and antifungal properties. While specific data for the title compound is not available, various derivatives have been synthesized and evaluated for their antimicrobial efficacy. For example, some hydroxyacetophenone derivatives have shown good antibacterial activity against E. coli and K. pneumoniae[10]. The development of novel antimicrobial agents is a critical area of research, and this class of compounds represents a potential source of new leads.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(2-hydroxy-4,6-dimethylphenyl)ethanone. Based on safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone is a valuable chemical entity with a rich chemistry and significant potential for applications in organic synthesis and drug discovery. Its unique structural features, particularly the intramolecular hydrogen bond, govern its physicochemical properties and reactivity. While a comprehensive experimental dataset for this specific molecule is not fully available in the public literature, the information on its synthesis, characterization of related compounds, and the biological activities of the broader hydroxyacetophenone class provides a strong foundation for future research. This guide has aimed to provide not just the "what" but the "why" behind the chemical properties of this compound, offering a deeper understanding for researchers looking to exploit its potential in their work.
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